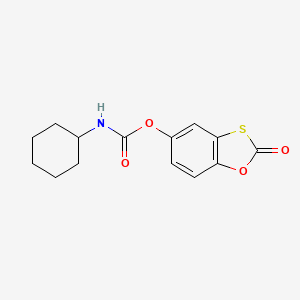![molecular formula C20H32N4O2 B3849723 N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide](/img/structure/B3849723.png)
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide
Overview
Description
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a pyrrolidine ring, and an oxazepane ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and oxazepane rings, followed by their attachment to the pyridine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, reducing the production of a harmful metabolite, or it may activate a receptor, triggering a beneficial cellular response.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and an oxazepane ring
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-16(2)14-23-8-6-17(15-23)12-22-20(25)18-4-5-19(21-13-18)24-7-3-10-26-11-9-24/h4-5,13,16-17H,3,6-12,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOUYDZOWXZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)N3CCCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


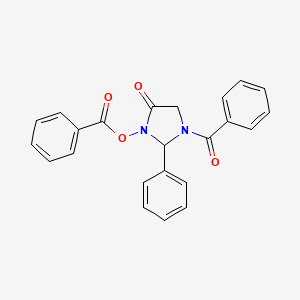
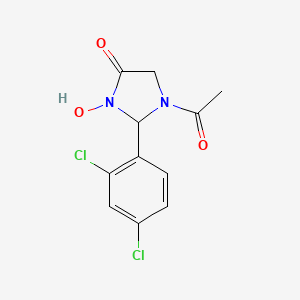
![1-benzoyl-2-isopropyl-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3849655.png)
![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)
![(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B3849662.png)

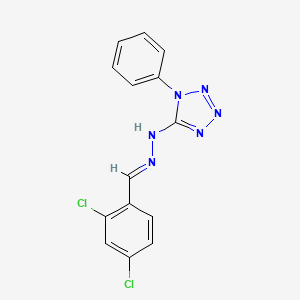
![(2E)-1-METHYL-1-PHENYL-2-{[2-(PHENYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B3849690.png)
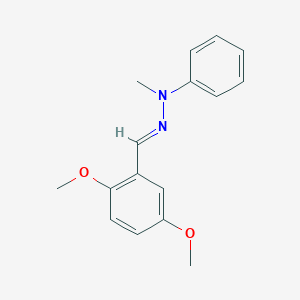
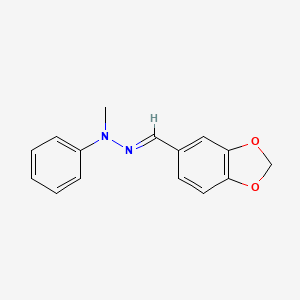
![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3849717.png)
